8-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene is a complex heterocyclic compound It features a spirocyclic structure with multiple functional groups, including a sulfonyl group, a fluorine atom, and a chloro-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the sulfonyl group and other substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves purification through column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms. Additionally, the use of greener solvents and reagents can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzene ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfonyl and spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 8-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and spirocyclic moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: A simpler spirocyclic compound with similar structural features.
8-(4-{4-[2-(propylsulfanyl)phenyl]-1-piperazinyl}butyl)-8-azaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with a different set of substituents.
Uniqueness
8-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenyl-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to the presence of multiple functional groups that can participate in various chemical reactions. Its spirocyclic structure also provides rigidity, which can be advantageous in certain applications, such as drug design or materials science.
Properties
Molecular Formula |
C22H23ClFN3O2S2 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
8-(3-chloro-4-fluorophenyl)sulfonyl-2-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
InChI |
InChI=1S/C22H23ClFN3O2S2/c1-2-14-30-21-20(16-6-4-3-5-7-16)25-22(26-21)10-12-27(13-11-22)31(28,29)17-8-9-19(24)18(23)15-17/h3-9,15H,2,10-14H2,1H3 |
InChI Key |
DUSILQQWHSWXSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)N=C1C4=CC=CC=C4 |
Origin of Product |
United States |
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